molecular formula C6H5FIN B1438553 6-Fluoro-3-iodo-2-methylpyridine CAS No. 884495-23-2

6-Fluoro-3-iodo-2-methylpyridine

Cat. No. B1438553
CAS RN: 884495-23-2
M. Wt: 237.01 g/mol
InChI Key: VTKNZPBQLMGRJH-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-2-methylpyridine is a chemical compound with the molecular formula C6H5FIN . It has a molecular weight of 237.02 . It is a colorless or white to yellow liquid or semi-solid or solid .


Molecular Structure Analysis

The InChI code for 6-Fluoro-3-iodo-2-methylpyridine is 1S/C6H5FIN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 . The compound has a monoisotopic mass of 236.945068 Da .


Physical And Chemical Properties Analysis

6-Fluoro-3-iodo-2-methylpyridine has a density of 1.9±0.1 g/cm3, a boiling point of 229.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.7±3.0 kJ/mol, and it has a flash point of 92.7±25.9 °C . The compound has an index of refraction of 1.587 and a molar refractivity of 42.1±0.3 cm3 .

Scientific Research Applications

Pharmaceutical Research

6-Fluoro-3-iodo-2-methylpyridine: is a valuable compound in pharmaceutical research. It serves as a building block for the synthesis of various pharmacologically active molecules. Its incorporation into drug frameworks can significantly alter the biological activity of the molecules, potentially leading to the development of new medications with improved efficacy and safety profiles .

Organic Synthesis

In organic chemistry, 6-Fluoro-3-iodo-2-methylpyridine is used as a reagent in the synthesis of complex organic compounds. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its halogen substituents which can be readily replaced by other functional groups, facilitating the formation of diverse chemical structures .

Material Science

This compound finds applications in material science, where it can be used to synthesize novel materials with specific electronic or photonic properties. Its molecular structure allows for the creation of materials that can be used in the development of organic semiconductors or as components in light-emitting diodes (LEDs) .

Analytical Chemistry

6-Fluoro-3-iodo-2-methylpyridine: plays a role in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the calibration of instruments and the validation of analytical methods, ensuring accurate and reliable results .

Biochemistry

In biochemistry, this compound is utilized in the study of enzyme-catalyzed reactions and biochemical pathways. It can act as a substrate or inhibitor in enzymatic assays, aiding in the exploration of enzyme mechanisms and the discovery of potential therapeutic targets .

Environmental Research

Environmental scientists use 6-Fluoro-3-iodo-2-methylpyridine to study the environmental fate of halogenated compounds. Its behavior in various environmental conditions can provide insights into the degradation processes and potential environmental impacts of related compounds .

Safety And Hazards

6-Fluoro-3-iodo-2-methylpyridine is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

6-fluoro-3-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKNZPBQLMGRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657718
Record name 6-Fluoro-3-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-iodo-2-methylpyridine

CAS RN

884495-23-2
Record name 6-Fluoro-3-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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